2-Benzoyl-1,2-thiazetidine 1,1-dioxide
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Overview
Description
2-Benzoyl-1,2-thiazetidine 1,1-dioxide is a compound belonging to the class of thiazetidine dioxides. This compound is characterized by a thiazetidine ring, which is a four-membered ring containing sulfur and nitrogen atoms, with a benzoyl group attached to it. The presence of the sulfone group (1,1-dioxide) adds to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide typically involves several steps:
Starting Material: The synthesis often begins with S-benzyl-β-homocysteine.
Oxidative Chlorination: This step involves the oxidative chlorination of the starting material.
Ring Closure: The chlorinated intermediate undergoes ring closure with ammonia to form the thiazetidine ring.
Silylation: The resulting compound is then silylated to protect the functional groups.
Desilylation: The silylated compound is desilylated using TBAF in THF to yield the final product.
Chemical Reactions Analysis
2-Benzoyl-1,2-thiazetidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of sulfonamides.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated or N-acylated derivatives.
Common reagents used in these reactions include bromoacetates for alkylation and acyl chlorides for acylation. The major products formed from these reactions are sulfonic acids and sulfonamides.
Scientific Research Applications
2-Benzoyl-1,2-thiazetidine 1,1-dioxide has several scientific research applications:
Industry: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide involves its interaction with microbial cell walls, leading to the disruption of cell wall synthesis. This is similar to the mechanism of action of β-lactam antibiotics, where the compound targets the penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting their function and leading to cell lysis .
Comparison with Similar Compounds
2-Benzoyl-1,2-thiazetidine 1,1-dioxide can be compared with other similar compounds such as:
1,2-Thiazetidine-3-acetic acid 1,1-dioxide: This compound is also a thiazetidine dioxide but with an acetic acid group instead of a benzoyl group.
1,2-Benzothiazine 1,1-dioxide: This compound has a similar sulfone group but with a different ring structure and is known for its antimicrobial properties.
The uniqueness of this compound lies in its benzoyl group, which imparts distinct chemical properties and reactivity compared to its analogues.
Properties
CAS No. |
69462-91-5 |
---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
(1,1-dioxothiazetidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C9H9NO3S/c11-9(8-4-2-1-3-5-8)10-6-7-14(10,12)13/h1-5H,6-7H2 |
InChI Key |
XLLMJOHDEIURNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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